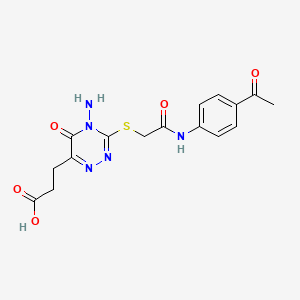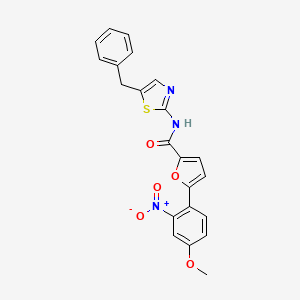![molecular formula C22H15FO3 B2938115 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one CAS No. 449739-13-3](/img/structure/B2938115.png)
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-Fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
The synthesis of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenyl methanol and 3-phenyl-4H-chromen-4-one.
Methoxylation: The 4-fluorophenyl methanol is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxylated product is then coupled with 3-phenyl-4H-chromen-4-one using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the use of a palladium catalyst, a base, and a boronic acid derivative.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, resulting in the formation of phenolic derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and bases or acids for substitution and hydrolysis reactions .
Applications De Recherche Scientifique
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antioxidant and anti-inflammatory agent, making it a subject of interest in biological studies.
Medicine: Due to its structural similarity to other bioactive flavonoids, it is investigated for its potential anticancer and antimicrobial properties.
Industry: The compound’s unique properties make it useful in the development of new materials, such as dyes and pigments, and in the formulation of pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. .
Comparaison Avec Des Composés Similaires
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment. Both compounds share structural similarities but differ in their specific molecular targets and applications.
Erlotinib: Another tyrosine kinase inhibitor with similar applications in cancer therapy. It has a different substitution pattern on the phenyl ring compared to this compound.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)13-25-18-10-11-19-21(12-18)26-14-20(22(19)24)16-4-2-1-3-5-16/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACXJBPJMDUWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/new.no-structure.jpg)


![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)

![3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea](/img/structure/B2938043.png)
![[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL](/img/structure/B2938046.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)
![N-[2-(butylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2938053.png)

